

# 2,6-Difluoro-4-methoxybenzaldehyde structure

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzaldehyde

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An In-depth Technical Guide to **2,6-Difluoro-4-methoxybenzaldehyde**: Structure, Synthesis, and Applications

## Executive Summary

**2,6-Difluoro-4-methoxybenzaldehyde** is a highly functionalized aromatic aldehyde that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern—two ortho-fluorine atoms and a para-methoxy group—creates a distinct electronic environment that modulates the reactivity of the aromatic ring and the aldehyde moiety. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its critical applications as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.<sup>[1]</sup> Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.<sup>[2]</sup>

**2,6-Difluoro-4-methoxybenzaldehyde** (DFMBA) exemplifies a strategically designed building block. The two fluorine atoms flanking the aldehyde group exert a powerful inductive electron-withdrawing effect (-I), which enhances the electrophilicity of the carbonyl carbon. Conversely, the para-methoxy group provides a strong resonance electron-donating effect (+M). This "push-pull" electronic configuration makes DFMBA a unique and valuable intermediate for constructing complex molecular architectures.<sup>[3]</sup> This guide will explore the fundamental chemistry and practical applications of this important reagent.

## Molecular Structure and Physicochemical Properties

The defining feature of DFMBA is its 1,2,3,5-tetrasubstituted benzene ring. The steric hindrance and electronic effects of the ortho-fluorine atoms influence the conformation and reactivity of the aldehyde group.

Property	Value	Source(s)
CAS Number	256417-10-4	<sup>[3]</sup>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	<sup>[3]</sup>
Molecular Weight	172.13 g/mol	<sup>[3]</sup>
Appearance	Off-white to light yellow solid	
Melting Point	73-77 °C	
SMILES	<chem>COc1cc(F)c(C=O)c(F)c1</chem>	
InChIKey	ZYABCGOTMDPUDD-UHFFFAOYSA-N	<sup>[4]</sup>

## Spectroscopic Characterization: Confirming the Structure

A multi-technique spectroscopic analysis is essential for unambiguous structure verification. The expected data provides a fingerprint for the molecule.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):
  - Aldehyde Proton (CHO): A singlet appearing far downfield, typically around  $\delta$  10.4 ppm.
  - Aromatic Protons (Ar-H): The two equivalent protons at the C3 and C5 positions would appear as a triplet due to coupling with the two adjacent fluorine atoms ( $^3\text{JHF}$ ).
  - Methoxy Protons ( $\text{OCH}_3$ ): A sharp singlet, typically around  $\delta$  3.9 ppm.[5]
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):
  - Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal in the range of  $\delta$  185-190 ppm, with its exact shift influenced by the electronic environment.
  - Aromatic Carbons: Carbons directly bonded to fluorine (C2, C6) will show large one-bond C-F coupling constants ( $^1\text{JCF}$ ). The other aromatic carbons (C1, C3, C4, C5) will also exhibit smaller couplings.
  - Methoxy Carbon ( $\text{OCH}_3$ ): A signal around  $\delta$  56 ppm.[6]
- IR (Infrared) Spectroscopy:
  - $\text{C}=\text{O}$  Stretch (Aldehyde): A strong, sharp absorption band around  $1700\text{-}1720\text{ cm}^{-1}$ .
  - C-F Stretch: Strong absorptions in the fingerprint region, typically between  $1100\text{-}1300\text{ cm}^{-1}$ .
  - C-O Stretch (Aryl Ether): An absorption band around  $1250\text{ cm}^{-1}$ .
- Mass Spectrometry (MS):
  - The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  172.03, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

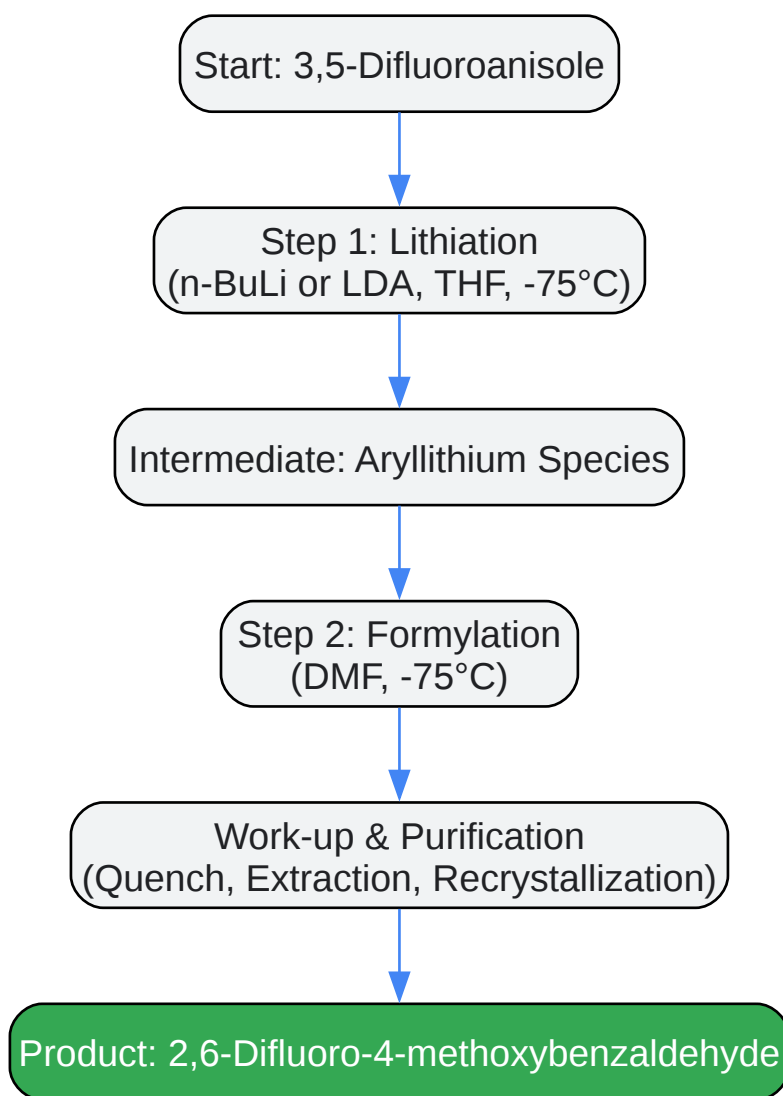
## Synthesis and Purification

A robust and widely applicable method for synthesizing 2,6-disubstituted benzaldehydes is through directed ortho-metalation of a suitable precursor, followed by formylation.

## Causality Behind Experimental Choices

The synthesis of **2,6-Difluoro-4-methoxybenzaldehyde** is strategically designed around the principles of regiocontrol in aromatic substitution. The starting material, 3,5-difluoroanisole, has acidic protons at the C2 and C6 positions, ortho to the methoxy group. The methoxy group is a moderate directing group for lithiation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or a standard base like n-butyllithium (n-BuLi) allows for the selective deprotonation at one of these ortho positions. The extremely low temperature (-75 °C) is critical to maintain the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions. N,N-Dimethylformamide (DMF) serves as an efficient electrophile, delivering the formyl group (CHO) to the nucleophilic carbon of the aryllithium species.

## Experimental Workflow: Synthesis via Directed ortho-Metalation



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Caption: Synthesis workflow for **2,6-Difluoro-4-methoxybenzaldehyde**.

## Detailed Synthesis Protocol

This protocol is adapted from established procedures for similar substituted benzaldehydes.[5]

- **Reaction Setup:** To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -75 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Following this, add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1-2 hours.

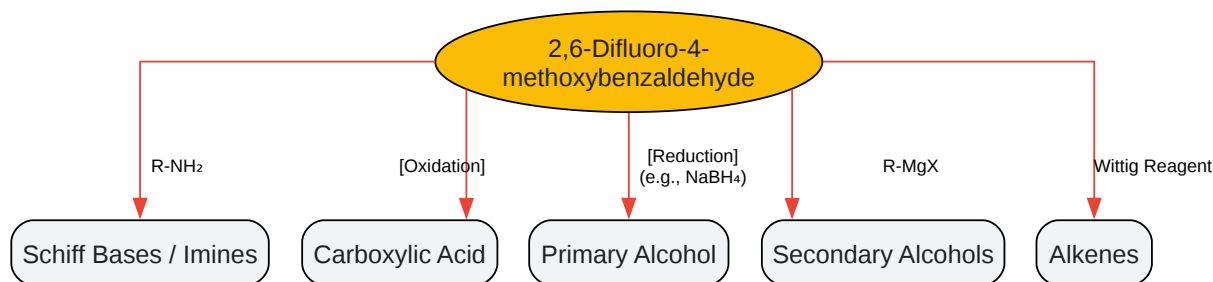
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -75 °C for an additional 30 minutes.
- **Quenching and Work-up:** Allow the reaction to slowly warm to 0 °C, then quench by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), and concentrate in vacuo. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield the final product.<sup>[5]</sup>

## Reactivity and Synthetic Utility

DFMBA is a versatile intermediate due to the reactivity of its aldehyde group, which is enhanced by the flanking fluorine atoms. It serves as a precursor to a wide range of more complex molecules.<sup>[3]</sup>

### Key Reactions:

- **Condensation Reactions:** Reacts with amines to form Schiff bases/imines, and with active methylene compounds (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.<sup>[7]</sup>
- **Oxidation:** Can be oxidized to the corresponding 2,6-difluoro-4-methoxybenzoic acid using standard oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) or Jones reagent.
- **Reduction:** The aldehyde can be reduced to 2,6-difluoro-4-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH<sub>4</sub>).
- **Nucleophilic Addition:** Undergoes addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
- **Wittig Reaction:** Reacts with phosphorus ylides to form substituted alkenes.



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Caption: Key synthetic transformations of DFMBA.

## Applications in Drug Discovery and Materials Science

The unique electronic and steric properties of DFMBA make it a valuable starting material in several high-value research areas.

- **Pharmaceutical Development:** DFMBA is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3] The difluoromethoxyaryl motif can enhance a drug candidate's ability to cross the blood-brain barrier and can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
- **Agrochemicals:** It is used in the design of more effective and environmentally benign pesticides and herbicides.[8] The fluorine atoms can increase the potency and selectivity of the final active ingredient.
- **Material Science:** The compound is applied in the development of advanced materials such as polymers and coatings.[3][8] The presence of fluorine imparts desirable properties like enhanced chemical stability, thermal resistance, and altered surface properties (hydrophobicity).

## Safety and Handling

As with all laboratory chemicals, **2,6-Difluoro-4-methoxybenzaldehyde** must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

Hazard Information	Details
GHS Pictogram	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statements	H315 (Causes skin irritation), H318 (Causes serious eye damage)
Precautionary Statements	P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Data sourced from Sigma-Aldrich Safety Data Sheet.	

## Conclusion

**2,6-Difluoro-4-methoxybenzaldehyde** is more than just a simple aromatic aldehyde; it is a strategically designed synthetic building block. The interplay of its ortho-fluoro and para-methoxy substituents creates a molecule with fine-tuned reactivity and desirable physicochemical properties. Its utility in the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science underscores its importance. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and utilize this versatile compound in their synthetic endeavors.

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